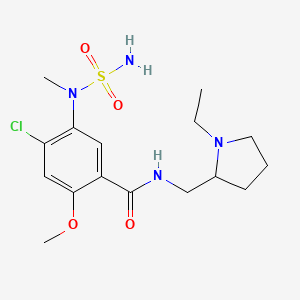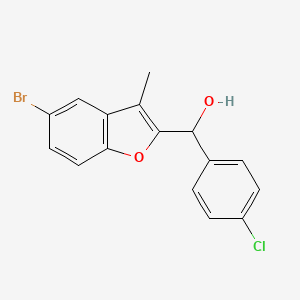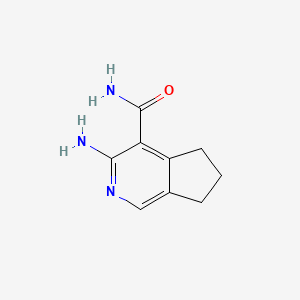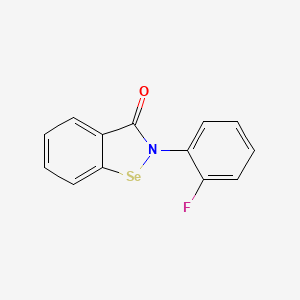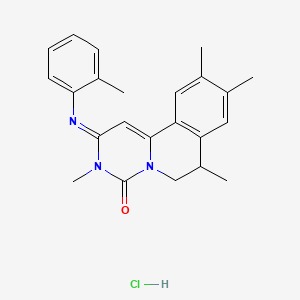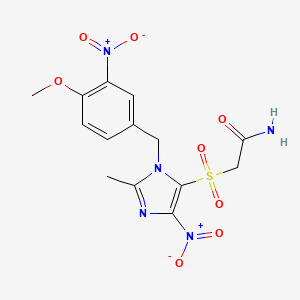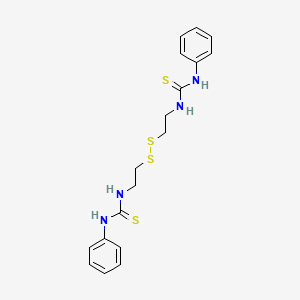
N-(2-((2-((Anilinocarbothioyl)amino)ethyl)dithio)ethyl)-N'-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2-((Anilinocarbothioyl)amino)ethyl)dithio)ethyl)-N’-phenylthiourea is a complex organic compound that features a unique structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-((Anilinocarbothioyl)amino)ethyl)dithio)ethyl)-N’-phenylthiourea typically involves multi-step reactions. One common method involves the reaction of aniline derivatives with carbon disulfide and ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
N-(2-((2-((Anilinocarbothioyl)amino)ethyl)dithio)ethyl)-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
科学的研究の応用
N-(2-((2-((Anilinocarbothioyl)amino)ethyl)dithio)ethyl)-N’-phenylthiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
作用機序
The mechanism of action of N-(2-((2-((Anilinocarbothioyl)amino)ethyl)dithio)ethyl)-N’-phenylthiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the target and the context of its use.
類似化合物との比較
Similar Compounds
N-(2-((2-((Anilinocarbothioyl)amino)ethyl)dithio)ethyl)-N’-phenylurea: Similar structure but with a urea group instead of a thiourea group.
N-(2-((2-((Anilinocarbothioyl)amino)ethyl)dithio)ethyl)-N’-phenylcarbamate: Contains a carbamate group.
Uniqueness
N-(2-((2-((Anilinocarbothioyl)amino)ethyl)dithio)ethyl)-N’-phenylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
15267-16-0 |
|---|---|
分子式 |
C18H22N4S4 |
分子量 |
422.7 g/mol |
IUPAC名 |
1-phenyl-3-[2-[2-(phenylcarbamothioylamino)ethyldisulfanyl]ethyl]thiourea |
InChI |
InChI=1S/C18H22N4S4/c23-17(21-15-7-3-1-4-8-15)19-11-13-25-26-14-12-20-18(24)22-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,19,21,23)(H2,20,22,24) |
InChIキー |
YUMZALXGEIVNAN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NCCSSCCNC(=S)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


